4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Catalog No.
S12675349
CAS No.
M.F
C14H11N3O2S
M. Wt
285.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl...

Product Name

4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

IUPAC Name

4-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)benzamide

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

InChI

InChI=1S/C14H11N3O2S/c1-9-4-6-10(7-5-9)14(18)15-13-12(16-19-17-13)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18)

InChI Key

PKSWAGIKYWHOHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CS3

4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound that features a benzamide structure substituted with a 1,2,5-oxadiazole ring and a thiophene moiety. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms, which contributes to the compound's unique chemical properties and biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

The chemical reactivity of 4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is primarily influenced by the functional groups present in its structure. The oxadiazole ring can undergo various reactions typical of heterocycles, such as nucleophilic substitutions and cyclization reactions. For example, it can react with electrophiles due to the presence of nitrogen atoms in the ring, which can act as nucleophiles in certain conditions. Additionally, the benzamide part of the molecule can participate in acylation or amidation reactions.

Compounds containing oxadiazole rings have been recognized for their diverse biological activities. Research indicates that derivatives of 1,2,5-oxadiazoles exhibit antibacterial, antiviral, antitumor, and anti-inflammatory properties . Specifically, 4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide may possess similar pharmacological effects due to its structural features that enhance bioactivity through interactions with biological targets.

The synthesis of 4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide can be achieved through several methods. Common approaches include:

  • Cyclization Reactions: The formation of the oxadiazole ring often involves the reaction of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions.
  • Substitution Reactions: The introduction of the thiophene group can be accomplished through electrophilic aromatic substitution or coupling reactions involving thiophenes and suitable electrophiles.
  • Microwave-Assisted Synthesis: This modern technique allows for rapid synthesis with high yields by applying microwave energy to accelerate

The potential applications of 4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide span various fields:

  • Pharmaceuticals: Due to its anticipated biological activity, this compound could serve as a lead compound in drug discovery for treating infectious diseases or cancers.
  • Agricultural Chemicals: Its structural features may also lend themselves to use as herbicides or fungicides .
  • Material Science: Heterocycles like oxadiazoles are often explored for their electronic properties in organic electronics and photonic devices.

Interaction studies involving 4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically focus on its binding affinity to biological targets such as enzymes or receptors. These studies help elucidate the mechanism of action and therapeutic potential of the compound. For instance, docking studies can predict how well this compound fits into active sites of target proteins compared to known inhibitors.

Several compounds share structural similarities with 4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3,5-Dimethyl-N-[4-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]benzamideContains a different oxadiazole isomer (1,2,4)May exhibit different biological profiles due to structural variations
N-(1,2,4-Oxadiazol-3-yl)benzamidesGeneral class of compounds with oxadiazole ringsBroad range of biological activities depending on substituents
5-Methylthio-N-[4-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]benzamideContains thiadiazole instead of oxadiazoleDifferent heterocyclic properties may influence reactivity and bioactivity

These compounds highlight the unique characteristics of 4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide while also showcasing the diversity within the class of oxadiazole derivatives.

The IUPAC name 4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide systematically describes its molecular architecture:

  • Benzamide core: A benzene ring substituted with a methyl group at position 4 and an amide functional group.
  • 1,2,5-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom.
  • Thiophene substituent: A sulfur-containing heterocyclic ring attached to the oxadiazole at position 4.

Table 1: Key Molecular Features

PropertyValue/DescriptionSource
Molecular formulaC₁₅H₁₂N₃O₂S
Molecular weight298.34 g/mol
Key functional groupsAmide, oxadiazole, thiophene, methyl
Hybrid scaffoldBenzamide-oxadiazole-thiophene

The structural significance lies in the synergistic effects of its components:

  • Benzamide: Enhances metabolic stability and facilitates hydrogen bonding with biological targets.
  • 1,2,5-Oxadiazole: Contributes to π-π stacking interactions and improves bioavailability.
  • Thiophene: Modifies electronic properties and influences binding affinity.

Historical Context of Benzamide-Oxadiazole-Thiophene Hybrid Scaffolds

The development of hybrid scaffolds combining benzamide, oxadiazole, and thiophene motifs emerged from three key research trajectories:

Evolution of Oxadiazole Derivatives

Early studies on 1,3,4-oxadiazoles (e.g., antimicrobial agents) demonstrated their versatility in drug design. The shift to 1,2,5-oxadiazoles addressed synthetic challenges while retaining bioactivity. For example, microwave-assisted synthesis methods improved yields for analogs like 4-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide.

Thiophene Integration

Thiophene incorporation became prevalent after studies showed its role in enhancing electronic delocalization. Comparative analyses of compounds such as 3-fluoro-4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide revealed that thiophene’s sulfur atom improves binding to metalloenzymes.

Hybridization Strategies

The fusion of these components followed structure-activity relationship (SAR) studies:

  • Benzamide-thiazole hybrids: Early analogs like 4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide demonstrated acceptable pharmacokinetic profiles but limited solubility.
  • Oxadiazole-thiophene optimization: Introducing methyl groups at strategic positions (e.g., C4 of benzamide) improved lipophilicity and target engagement.

Table 2: Milestones in Hybrid Scaffold Development

YearAdvancementImpactSource
2015Thiadiazole-oxadiazole hybridsValidated antimicrobial synergy
2017Microwave-assisted synthesis protocolsReduced reaction times by 40%
2020Thiophene-modified oxadiazolesEnhanced enzyme inhibition potency

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

285.05719778 g/mol

Monoisotopic Mass

285.05719778 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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